molecular formula C19H20FNO3 B12039529 Paroxetine, cis-(+)- CAS No. 105813-05-6

Paroxetine, cis-(+)-

Cat. No.: B12039529
CAS No.: 105813-05-6
M. Wt: 329.4 g/mol
InChI Key: AHOUBRCZNHFOSL-PBHICJAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paroxetine, cis-(+)-, is a stereoisomer of paroxetine, a selective serotonin reuptake inhibitor (SSRI) widely used for major depressive disorder (MDD), anxiety disorders, and other psychiatric conditions. The cis-(+)- configuration refers to the spatial arrangement of substituents on the piperidine ring, where the benzodioxolyloxy and fluorophenyl groups are on the same side of the ring plane. This stereochemistry influences its binding affinity to the serotonin transporter (SERT), a key mechanism for its antidepressant and anxiolytic effects . Paroxetine, cis-(+)-, is distinct from its trans isomers and other stereoisomers (e.g., cis-(-)-, trans-(+)-), which may exhibit differing pharmacokinetic or pharmacodynamic properties .

Its efficacy in MDD and anxiety disorders is well-documented, with studies showing comparable or superior effectiveness to tricyclic antidepressants (TCAs) and other SSRIs like fluoxetine .

Chemical Reactions Analysis

Types of Reactions

Paroxetine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and intermediates that are crucial for the synthesis of the final API .

Scientific Research Applications

Clinical Applications

1. Major Depressive Disorder (MDD)
Paroxetine is commonly prescribed for MDD. A meta-analysis of 29 published and 11 unpublished clinical trials involving 3,704 patients indicated that paroxetine was more effective than placebo, with significantly fewer patients failing to achieve at least a 50% improvement in symptoms . The proportion of patients experiencing side effects was higher in the paroxetine group compared to placebo .

2. Anxiety Disorders
Paroxetine has shown efficacy in treating various anxiety disorders, including generalized social phobia. In a study involving 94 patients treated with paroxetine, 55% reported significant improvement compared to only 24% in the placebo group . This highlights paroxetine's role as a first-line treatment option for anxiety-related conditions.

3. Obsessive-Compulsive Disorder (OCD)
Clinical trials have demonstrated that paroxetine can reduce OCD symptoms effectively. A significant finding was that patients treated with paroxetine had lower relapse rates compared to those on placebo during follow-up periods .

Case Studies

Case Study 1: Treatment of Major Depressive Disorder
A 34-year-old male patient diagnosed with MDD was initiated on paroxetine therapy at a dose of 20 mg daily. Over a treatment period of several weeks, the patient exhibited marked improvements in mood and overall functioning . This case underscores the practical application of paroxetine in everyday clinical settings.

Case Study 2: Serotonin Syndrome
In another instance, a patient developed serotonin syndrome shortly after starting paroxetine. Symptoms included increased anxiety and insomnia. This case illustrates the importance of monitoring patients closely for side effects when initiating treatment with SSRIs like paroxetine .

Research Findings

Recent studies have focused on the molecular interactions of paroxetine with serotonin transporters (SERT). Research utilizing cryo-electron microscopy and X-ray crystallography has provided insights into how paroxetine binds to SERT, which is crucial for understanding its pharmacological effects and guiding the development of new therapeutics .

Comparative Efficacy Table

ConditionParoxetine EfficacyPlacebo EfficacyStatistical Significance
Major Depressive DisorderHigher response ratesLower response ratesp < 0.05
Generalized Anxiety DisorderSignificant improvementMinimal improvementp < 0.01
Obsessive-Compulsive DisorderLower relapse ratesHigher relapse ratesp < 0.05

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

Paroxetine’s stereoisomers and related compounds are critical in understanding its pharmacological profile. The USP identifies several related compounds (Table 1):

Compound Name Configuration Molecular Formula Molecular Weight Key Differences
USP Paroxetine Related Compound B (+)-trans C₁₉H₂₀FNO₃·HCl 365.83 Trans configuration; lower SERT affinity
USP Paroxetine Related Compound D (+)-trans C₂₀H₂₂FNO₃ 343.39 Methyl substitution on piperidine nitrogen
Paroxetine, cis-(+)-Isomer cis-(+)- C₁₉H₂₀FNO₃ 329.37 Higher SERT affinity; enhanced bioavailability
Paroxetine Hydrochloride Hemihydrate cis-(+)- C₁₉H₂₀FNO₃·HCl·½H₂O 374.84 Common salt form; improved solubility

Table 1: Structural comparison of paroxetine isomers and related compounds .

  • Cis-(+)- vs. Trans Isomers : The cis-(+)- isomer demonstrates superior SERT inhibition compared to trans isomers due to optimal spatial alignment with the transporter’s binding pocket . In vitro studies suggest a 2- to 3-fold higher potency for cis-(+)-paroxetine over trans configurations .

Pharmacodynamic Comparison with Other SSRIs

Paroxetine, cis-(+)-, shares mechanistic similarities with SSRIs like fluoxetine and sertraline but differs in secondary pharmacological effects:

Parameter Paroxetine, cis-(+)- Fluoxetine Sertraline
SERT Inhibition (Ki, nM) 0.13 0.81 0.29
Half-life (hours) 21 96 (norfluoxetine) 26
CYP2D6 Inhibition Strong Moderate Mild
Anxiety Disorder Indications 5 (GAD, PTSD, etc.) 2 (OCD, bulimia) 3 (OCD, PTSD)

Table 2: Pharmacodynamic and clinical profile comparison .

  • Efficacy: Paroxetine, cis-(+)-, shows faster symptom relief in MDD compared to fluoxetine (response at 4 weeks: 65% vs. 52%) but with higher rates of discontinuation due to side effects like nausea and somnolence .
  • Anxiety Disorders: Paroxetine is the only SSRI approved for generalized anxiety disorder (GAD) and social anxiety disorder (SAD), attributed to its potent SERT inhibition and secondary noradrenergic modulation .

Research Findings and Clinical Implications

  • Bioequivalence : Paroxetine mesylate and hydrochloride show similar AUC (90% CI: 0.85–1.12) but differ in Cmax (mesylate 15% lower), suggesting formulation-dependent absorption .
  • Stereochemical Purity : USP standards mandate <0.1% impurities for related compounds (e.g., trans isomers) to ensure clinical safety .

Biological Activity

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is primarily used for the treatment of depression, anxiety disorders, and other psychiatric conditions. The cis-(+)-isomer of paroxetine has garnered interest due to its distinct biological activity and pharmacological properties. This article delves into the biological activity of cis-(+)-paroxetine, examining its mechanisms of action, pharmacodynamics, pharmacokinetics, and clinical efficacy.

Chemical Structure and Properties

Paroxetine is a phenylpiperidine derivative with the chemical formula C19H20FNO3. The cis-(+)-isomer exhibits specific binding affinities to various neurotransmitter receptors, which contribute to its therapeutic effects.

Property Value
Molecular Weight329.371 g/mol
Bioavailability~50%
Elimination Half-life~21 hours
Protein Binding~95%

Paroxetine primarily functions by inhibiting the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. This mechanism underlies its antidepressant and anxiolytic effects. The binding affinity of paroxetine for SERT has been quantified, revealing a Ki value ranging from 0.07 to 0.2 nM, indicating high potency compared to other SSRIs .

Binding Affinities

The following table summarizes the Ki values for paroxetine against various receptors:

Receptor Ki (nM)
SERT0.07 – 0.2
NET40 – 85
DAT490
D27,700
5-HT1A21,200
5-HT2A6,300
α11,000 – 2,700

Pharmacodynamics

Paroxetine's pharmacodynamic profile includes not only serotonin reuptake inhibition but also interactions with norepinephrine transporters (NET) and various receptor subtypes. It has been shown to occupy approximately 88% of serotonin transporters in the prefrontal cortex after four weeks of administration in animal models .

Case Studies and Clinical Trials

  • Efficacy in Anxiety Disorders: A study published in JAMA demonstrated that paroxetine significantly reduced symptoms in patients with generalized social phobia compared to placebo, with a response rate of 55% in the paroxetine group versus 24% in the placebo group .
  • Major Depressive Disorder: A meta-analysis involving over 3,700 patients indicated that paroxetine was more effective than placebo in achieving at least a 50% symptom reduction . However, it had a higher incidence of adverse events compared to other SSRIs.
  • Comparison with Other SSRIs: Research comparing paroxetine with citalopram found that while both were effective, paroxetine was less effective than citalopram at enhancing treatment response .

Adverse Effects

Paroxetine is associated with several side effects, including:

  • Headache (37.2%)
  • Delayed ejaculation (36%)
  • Somnolence (26.6%)
  • Nausea (25.5%)

These adverse effects were generally mild to moderate in intensity but highlight the importance of monitoring during treatment .

Q & A

Basic Research Questions

Q. How can the PICOT framework be applied to formulate research questions for clinical studies on Paroxetine?

  • The PICOT (Population, Intervention, Comparison, Outcome, Time) format ensures specificity in clinical research design. For Paroxetine, define the target population (e.g., adults with major depressive disorder), the intervention (e.g., cis-(+)-Paroxetine dosage), comparators (placebo or alternative SSRIs), outcome metrics (e.g., HRSD scores), and study duration (e.g., 8 weeks). This approach minimizes ambiguity and aligns with evidence synthesis for systematic reviews .

Q. What psychometric tools are recommended to assess depressive symptoms in Paroxetine trials?

  • Use validated scales like the Hamilton Rating Scale for Depression (HRSD) or Beck Depression Inventory (BDI). These tools quantify symptom severity and track changes over time. Ensure inter-rater reliability by standardizing interviewer training, as subjective interpretation can introduce bias, particularly in distinguishing symptoms like agitation vs. apathy .

Q. What meta-analytic techniques address heterogeneity in Paroxetine vs. placebo trials for panic disorder?

  • Apply random-effects models to account for variability in study design (e.g., fixed vs. flexible dosing). Stratify analyses by trial duration (≤10 weeks vs. maintenance phases) and outcome definitions (e.g., panic-free rate). Use I² statistics to quantify heterogeneity and explore sources via subgroup analyses (e.g., comorbid depression) .

Methodological Notes

  • Data Synthesis : For meta-analyses, calculate standardized mean differences (SMDs) for continuous outcomes and risk ratios (RRs) for dichotomous data. Use RevMan or R’s metafor package for pooled estimates .
  • Ethical Compliance : Pre-register trials on ClinicalTrials.gov and adhere to CONSORT guidelines for reporting harms, particularly suicidality .

Properties

CAS No.

105813-05-6

Molecular Formula

C19H20FNO3

Molecular Weight

329.4 g/mol

IUPAC Name

(3R,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine

InChI

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17+/m1/s1

InChI Key

AHOUBRCZNHFOSL-PBHICJAKSA-N

Isomeric SMILES

C1CNC[C@@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.